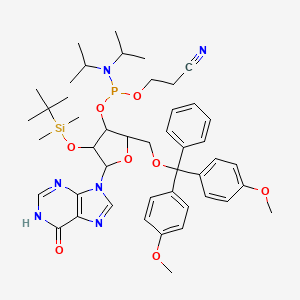

2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC16483674

Molecular Formula: C46H61N6O8PSi

Molecular Weight: 885.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H61N6O8PSi |

|---|---|

| Molecular Weight | 885.1 g/mol |

| IUPAC Name | 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

| Standard InChI | InChI=1S/C46H61N6O8PSi/c1-31(2)52(32(3)4)61(57-27-15-26-47)59-40-38(58-44(41(40)60-62(10,11)45(5,6)7)51-30-50-39-42(51)48-29-49-43(39)53)28-56-46(33-16-13-12-14-17-33,34-18-22-36(54-8)23-19-34)35-20-24-37(55-9)25-21-35/h12-14,16-25,29-32,38,40-41,44H,15,27-28H2,1-11H3,(H,48,49,53) |

| Standard InChI Key | ZUFMOUFQBYZIHB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure (C₄₆H₆₁N₆O₈PSi) integrates three critical functional groups:

-

5'-O-DMT Group: Protects the 5'-hydroxyl during oligonucleotide chain elongation, enabling sequential coupling while preventing undesired side reactions.

-

2'-O-TBDMS Group: Stabilizes the 2'-hydroxyl against degradation during synthesis, a standard strategy for RNA phosphoramidites.

-

3'-CE Phosphoramidite: Activates the 3'-oxygen for phosphite triester formation during solid-phase synthesis, with the β-cyanoethyl group facilitating subsequent deprotection .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 927.13 g/mol |

| CAS Number | 261518-12-1 |

| Purity | ≥95% (HPLC) |

| Storage Conditions | -20°C, anhydrous argon atmosphere |

Pricing for research quantities (as of 2025) reflects its specialized use:

| Quantity | Price (€) |

|---|---|

| 500 mg | 363 |

| 1 g | 514 |

| 5 g | 1,227 |

| 10 g | 2,078 |

Data sourced from commercial suppliers indicate its availability for custom RNA synthesis .

Synthesis and Optimization

Synthetic Routes

Two primary pathways yield 2'-O-TBDMS-5'-O-DMT-inosine 3'-CE phosphoramidite:

Route A (Direct Protection):

-

Inosine Protection: Sequential silylation of inosine’s 2'-hydroxyl with TBDMSCl and 5'-hydroxyl with DMTCl under anhydrous conditions.

-

Phosphitylation: Reaction of the 3'-hydroxyl with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) .

Route B (Intermediate O6 Protection):

-

O6-p-Nitrophenylethyl Protection: Shields the hypoxanthine’s O6 position to prevent side reactions during phosphorylation.

-

Deprotection Post-Synthesis: The O6 group is removed under alkaline conditions after oligonucleotide assembly .

Route A predominates in industrial settings due to fewer steps, though Route B offers higher yields for base-sensitive applications.

Challenges in Solubility

Inosine derivatives exhibit poor solubility in acetonitrile—the standard solvent for phosphoramidite coupling. To address this, synthetic protocols employ:

-

Co-Solvents: Dichloromethane or tetrahydrofuran mixed with acetonitrile (3:1 v/v).

-

Elevated Concentrations: 0.15 M solutions to ensure efficient coupling rates (>99% per step) .

Applications in RNA Biochemistry

Probing RNA Catalysis

The compound enables site-specific incorporation of inosine into RNA strands to study:

-

Wobble Base Pairing: Inosine’s ability to pair with adenine, cytosine, or uracil was exploited to dissect the mechanism of the Tetrahymena Group I intron ribozyme. Replacing guanosine with inosine in the 5'-splice site helix confirmed that a wobble (G- U) pair, rather than a Watson-Crick pair, is critical for splicing activity .

-

Role of Guanine 2-Amino Group: Comparing guanosine- and inosine-containing RNAs revealed that the 2-amino group stabilizes tertiary interactions in ribozyme active sites .

Epitranscriptomic Studies

Recent work leverages this phosphoramidite to synthesize inosine-containing RNAs for investigating:

-

A-to-I RNA Editing: Inosine’s prevalence in eukaryotic transcriptomes necessitates model RNAs to study adenosine deaminases.

-

m6A Synthesis: The compound serves as a precursor for N6-methyladenosine (m6A) phosphoramidites via BOP-mediated nucleophilic aromatic substitution (SNAr) reactions, streamlining epitranscriptomic probe development .

Comparative Analysis with Standard Phosphoramidites

| Feature | 2'-O-TBDMS-5'-O-DMT-Inosine 3'-CE | Standard RNA Phosphoramidites |

|---|---|---|

| Coupling Efficiency | 98–99% | 99–99.5% |

| Deprotection Time | 24 h (NH4OH/EtOH) | 16 h (NH4OH/EtOH) |

| Stability | 6 months at -20°C | 12 months at -20°C |

The slightly reduced stability stems from inosine’s oxidative susceptibility, necessitating stringent anhydrous handling .

Future Directions

Enhanced Stability Formulations

Encapsulating the phosphoramidite in molecular sieves or using stabilized amidite reagents (e.g., tert-butylthio variants) could extend shelf life for high-throughput synthesis.

CRISPR/Cas9 Applications

Incorporating inosine into guide RNAs may reduce off-target effects by modulating duplex stability, a hypothesis under investigation in gene-editing studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume